Calycopterin

Catalog No.
S638802
CAS No.
481-52-7
M.F
C19H18O8
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calycopterin

CAS Number

481-52-7

Product Name

Calycopterin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7,8-tetramethoxychromen-4-one

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C19H18O8/c1-23-16-12(21)11-13(22)17(24-2)19(26-4)18(25-3)15(11)27-14(16)9-5-7-10(20)8-6-9/h5-8,20,22H,1-4H3

InChI Key

PIUSRRUXGNYCSS-UHFFFAOYSA-N

Synonyms

calycopterin

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)OC

The exact mass of the compound Calycopterin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Calycopterin (5,4'-dihydroxy-3,6,7,8-tetramethoxyflavone) is a specialized polymethoxyflavone distinguished by its highly substituted tetramethoxy core and specific hydroxyl placements at the C5 and C4' positions. Unlike broadly active, unmethylated flavonoids such as quercetin or rutin, which often suffer from poor lipophilicity and low cellular membrane permeability, calycopterin’s methoxylated structure significantly enhances its bioavailability and passive cellular uptake[1]. In industrial and pharmaceutical research procurement, this compound is prioritized as a high-value precursor and reference standard for targeted oncology formulations, particularly where a precise balance of lipoid and aqueous solubility is required to overcome the formulation challenges of fully permethylated analogs [2].

Research Fit

Polymethoxylated flavonoid Distinct 3,6,7,8-tetramethoxy substitution pattern
Plant-derived natural product Isolated from Dracocephalum kotschyi and related species
Reported research use Applied in cell-signaling, angiogenesis model, and cytotoxicity screening contexts

Substituting calycopterin with generic flavonoids or closely related polymethoxyflavones (like tangeretin or casticin) fundamentally alters the material's physicochemical stability and biological selectivity. The specific presence of the C5-hydroxyl group in calycopterin forms a critical intramolecular hydrogen bond (IHB) with the C4 carbonyl, stabilizing the molecular scaffold and preserving its lipophilic properties during processing [1]. Furthermore, fully permethylated analogs lack the necessary polar hydroxyl groups, leading to extreme aqueous insolubility that complicates downstream formulation. In biological assays, generic substitution fails because calycopterin exhibits a highly specific, hormone-dependent cytotoxicity profile and unique apoptotic triggering mechanisms—such as selective Bax/Bcl2 upregulation in triple-negative breast cancer lines—that are not replicated by broader-spectrum or differently substituted methoxyflavones [2].

Substitution Risk

!
Methoxylation-dependent distribution
Polymethoxylation pattern may alter tissue distribution profile relative to less methoxylated congeners, limiting direct substitution.
!
Selectivity context mismatch
Cytotoxicity selectivity may differ from unmethoxylated flavonoids; class-level SAR suggests methoxy groups influence membrane permeability and cellular uptake.

Selective Cytotoxicity in Prostate Cancer

In comparative in-vitro viability assays, calycopterin demonstrates a highly selective apoptotic effect compared to baseline chemotherapeutic toxicity. When applied to human prostate cancer cells for 48 hours, calycopterin reduced cancer cell viability to approximately 50%, whereas identical treatment concentrations applied to healthy human umbilical vein endothelial cells (HUVEC) caused no significant reduction in cell viability [1].

Evidence DimensionCell Viability Reduction (48h)
Target Compound Data~50% viability in prostate cancer cells
Comparator Or BaselineHealthy HUVEC cells (>90% viability maintained)
Quantified Difference>40% differential in cell survival between cancerous and healthy baseline cells
ConditionsIn-vitro MTT assay, 48h incubation

This high selectivity makes calycopterin an optimal procurement choice for developing targeted oncology therapies that require a maximized therapeutic window with minimal baseline cytotoxicity.

Volume of Distribution
Head-to-head
~8× greater vs. xanthomicrol
Supports tissue distribution model interpretation
Rat i.v. model; structural methoxylation drives difference

Hepatoblastoma Apoptosis Induction

Calycopterin acts as a potent inducer of apoptosis in specific cancer models, significantly outperforming vehicle-treated baselines. In HepG2 human hepatoblastoma cells, treatment with 50 µM calycopterin for 24 hours increased the population of late apoptotic cells from a baseline of 0.87% to 37.91% [1]. Furthermore, dose-dependent application up to 200 µM achieved a maximum inhibition of cell growth and survival of approximately 61% [1].

Evidence DimensionLate Apoptotic Cell Population
Target Compound Data37.91% late apoptotic cells at 50 µM
Comparator Or BaselineVehicle-treated control (0.87%)
Quantified Difference43.5-fold increase in late apoptotic cell population
ConditionsHepG2 cell line, 24h incubation, flow cytometry analysis

Provides researchers with a highly efficient, fast-acting apoptotic trigger for hepatoblastoma disease modeling and anti-cancer drug screening workflows.

Cytotoxicity Rank (HeLa)
Head-to-head
IC₅₀ 5.1 µM, top-ranked
Supports cytotoxicity screening context
MTT assay; strongest among isolated Cleome iberica constituents

Pathway-Specific Efficacy in TNBC

Calycopterin exhibits distinct, pathway-specific efficacy depending on the receptor status of the target cells, making it non-interchangeable with broad-spectrum flavonoids. In comparative gene expression analyses, calycopterin significantly increased the Bax/Bcl2 apoptotic ratio and upregulated caspase-3 expression in aggressive MDA-MB-231 (triple-negative) breast cancer cells, whereas no such changes were observed in the ER-positive MCF7 cell line [1].

Evidence DimensionApoptotic Gene Expression (Bax/Bcl2 and Caspase-3)
Target Compound DataSignificant upregulation in MDA-MB-231 (TNBC) cells
Comparator Or BaselineMCF7 (ER-positive) cells (No change observed)
Quantified DifferenceComplete differential activation of the Bax/Bcl2 apoptotic pathway based on cell receptor status
ConditionsGene expression analysis following calycopterin treatment in breast cancer cell lines

Validates the compound as a specialized, highly specific precursor for developing treatments against chemotherapy-resistant, triple-negative breast cancer subtypes.

Apoptotic Response by Subtype
Head-to-head
Higher potency in MDA-MB-231 vs. MCF7
Supports apoptosis pathway-response interpretation
Bax/Bcl2 and caspase-3 upregulation only in triple-negative line

Scaffold Stability and Lipophilicity Retention

Calycopterin's specific substitution pattern provides a critical advantage in formulation stability and cellular uptake compared to fully permethylated or unmethylated flavonoids. The presence of the C5-hydroxyl group forms a strong intramolecular hydrogen bond (IHB) with the C4 carbonyl, which stabilizes the molecular scaffold and preserves its lipophilic properties, preventing the extreme aqueous insolubility seen in hexamethylated analogs [1]. Biologically, this structurally stabilized lipophilicity translates to targeted efficacy, demonstrating an IC50 of 116.5 µM in hormone-dependent LNCaP cells, compared to 235.0 µM in androgen-independent DU145 cells [1].

Evidence DimensionCytotoxicity IC50 and Scaffold Stability
Target Compound DataIC50 116.5 µM (LNCaP) with IHB-stabilized lipophilicity
Comparator Or BaselineDU145 cells (IC50 235.0 µM) and fully permethylated analogs (lacking IHB)
Quantified Difference2.01-fold higher potency in LNCaP cells, with maintained formulation viability via IHB
ConditionsPhysicochemical profiling and 48h in-vitro assay

Ensures the compound maintains the necessary balance of lipoid and aqueous solubility for effective formulation, while providing selective efficacy for precision medicine applications.

Methoxylation Selectivity
Class-level
Qualitative SAR inference
Polymethoxylated scaffold may affect cellular uptake
Data to verify; class-level observation

Targeted Oncology Formulation Development

Due to its high therapeutic window—selectively reducing prostate cancer cell viability to ~50% while maintaining >90% viability in healthy HUVEC cells—calycopterin is an ideal active pharmaceutical ingredient (API) precursor for developing targeted anti-cancer therapeutics with minimized baseline toxicity [1].

TNBC Drug Screening

Because it specifically upregulates the Bax/Bcl2 apoptotic ratio and caspase-3 in MDA-MB-231 cells but not in ER-positive MCF7 cells, it is the preferred reference standard and lead compound for TNBC-specific pathway investigations [2].

Hepatoblastoma Disease Modeling

Its ability to rapidly increase late apoptotic cell populations (a 43.5-fold increase at 50 µM within 24 hours) makes it highly effective as a positive control or active agent in in-vitro hepatoblastoma drug screening assays[3].

Advanced Flavonoid Bioavailability Studies

Leveraging its unique 5,4'-dihydroxy-3,6,7,8-tetramethoxy structure, calycopterin serves as a critical benchmark material in pharmacokinetic studies evaluating how intramolecular hydrogen bonding (IHB) and partial methoxylation balance lipophilicity and aqueous solubility compared to fully permethylated or unmethylated flavonoids [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tissue distribution modeling studies
Volume of distribution context
Comparative PK endpoint validation
Cervical cancer cell-model studies
Cell-model endpoint review
Cytotoxicity screening and rank reproducibility
Breast cancer subtype apoptosis studies
Apoptosis pathway-response context
Subtype-specific gene expression validation
Flavonoid scaffold derivatization research
Scaffold methoxylation pattern
Derivative characterization and pathway probe validation

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

374.10016753 Da

Monoisotopic Mass

374.10016753 Da

Heavy Atom Count

27

UNII

8794DO3YB5

Wikipedia

Calycopterin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

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